molecular formula C7H13NO2 B144576 Methyl 1-propylaziridine-2-carboxylate CAS No. 131389-84-9

Methyl 1-propylaziridine-2-carboxylate

Cat. No. B144576
M. Wt: 143.18 g/mol
InChI Key: BDKDUHBURMRWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-propylaziridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of aziridine, a cyclic organic compound that contains a three-membered ring of carbon and nitrogen atoms. The methyl 1-propylaziridine-2-carboxylate is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

The mechanism of action of methyl 1-propylaziridine-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles in biological systems. It has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.

Biochemical And Physiological Effects

Methyl 1-propylaziridine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, it has been shown to have anticancer properties, as it can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Methyl 1-propylaziridine-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations, such as its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of methyl 1-propylaziridine-2-carboxylate. One possible direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the study of its potential use as a drug delivery system, particularly for the treatment of brain disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
Conclusion:
In conclusion, methyl 1-propylaziridine-2-carboxylate is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in scientific research.

Synthesis Methods

The synthesis of methyl 1-propylaziridine-2-carboxylate involves the reaction of 1-propylamine with glycidyl methacrylate in the presence of a catalyst. The reaction proceeds via the addition of the amine to the epoxide ring, followed by the ring-opening reaction to form the aziridine ring. The resulting product is then purified using column chromatography, and the purity is confirmed using nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Methyl 1-propylaziridine-2-carboxylate has potential applications in various scientific research fields. It can be used as a building block for the synthesis of other compounds, such as amino acids, peptides, and nucleosides. It can also be used as a chiral auxiliary in asymmetric synthesis. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

CAS RN

131389-84-9

Product Name

Methyl 1-propylaziridine-2-carboxylate

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 1-propylaziridine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

BDKDUHBURMRWLZ-UHFFFAOYSA-N

SMILES

CCCN1CC1C(=O)OC

Canonical SMILES

CCCN1CC1C(=O)OC

Origin of Product

United States

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